

Cerdulatinib IC50 values for SYK JAK TYK2

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Compound Focus: Cerdulatinib

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Cerdulatinib IC50 Values for Key Kinases

The following table consolidates the primary inhibitory concentrations of **Cerdulatinib** for SYK, JAK family members, and TYK2, primarily derived from biochemical assays [1] [2].

Kinase Target	IC50 Value (nM)
TYK2	0.5 [2]
JAK2	6 [2]
JAK3	8 [2]
JAK1	12 [2]
SYK	32 [2]

Experimental Context & Protocols

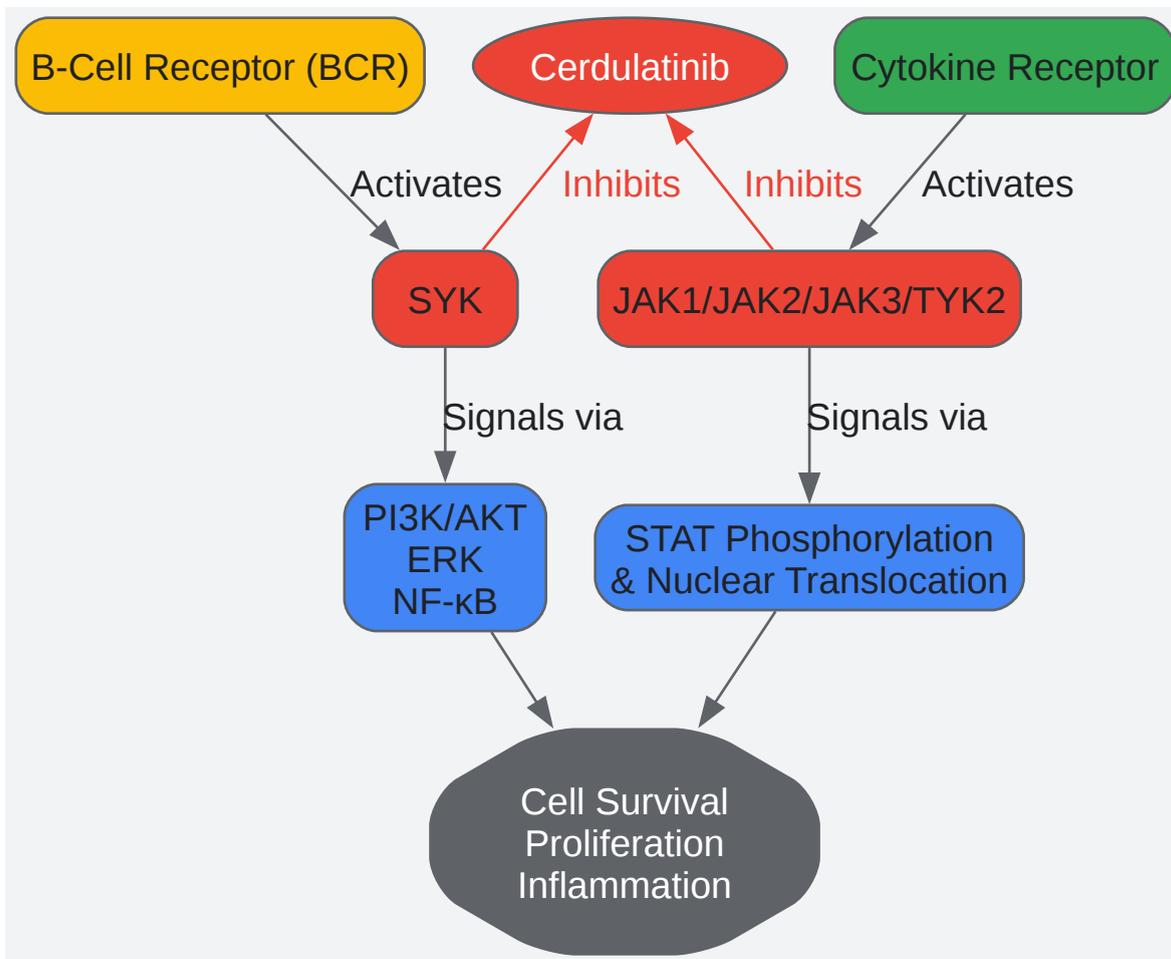
The provided IC50 values are typically determined through **biochemical kinase assays** [1]. In these experiments, the kinase of interest is isolated, and **Cerdulatinib** is tested across a range of concentrations to measure its direct effect on enzymatic activity.

Beyond these foundational assays, researchers use **cellular and functional assays** to confirm that the drug engages its targets in a more complex biological environment [1] [3]. Key methodologies include:

- **Immunoblotting (Western Blotting):** Used to detect a decrease in phosphorylation (activation) of direct kinase targets (like STAT proteins for JAKs) and downstream signaling components (like AKT and ERK), confirming pathway disruption [3].
- **Cell-Based Phosphorylation Assays:** Flow cytometry ("phosflow") is employed to measure reduced levels of phosphorylated STAT6 in primary human blood or cell lines after stimulation with specific cytokines like IL-4, demonstrating functional JAK/STAT inhibition in cells [3].
- **Apoptosis and Proliferation Assays:** These functional tests show the ultimate biological effect of kinase inhibition. For example, **Cerdulatinib** induces apoptosis (programmed cell death) and inhibits long-term colony formation in blood cancer cell lines, linking target engagement to anti-tumor activity [1] [3].

Cerdulatinib's Role in Signaling Pathways

Cerdulatinib's therapeutic potential stems from its ability to simultaneously disrupt two critical signaling pathways in immune and blood cancer cells: the B-Cell Receptor (BCR) pathway and the JAK-STAT pathway [1] [3]. The following diagram illustrates how it targets these key nodes.



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This dual mechanism is particularly relevant in diseases like **Chronic Lymphocytic Leukemia (CLL)** and **Diffuse Large B-Cell Lymphoma (DLBCL)**, where it can counteract microenvironmental survival signals and induce cancer cell death [1] [3].

Key Considerations for Researchers

- **Confirm Activity in Cellular Systems:** Biochemical IC50 values show direct binding, but always consult cellular data. For example, one study noted that while **Cerdulatinib** inhibits JAK2 in biochemical assays, it may not strongly inhibit JAK2-mediated cellular responses [1].
- **Explore Combination Strategies:** Research highlights **Cerdulatinib**'s synergy with other agents. In CLL, it has been shown to work synergistically with the BCL-2 inhibitor venetoclax (ABT-199) to enhance cancer cell killing [3].
- **Leverage Broader Kinase Selectivity:** Be aware that **Cerdulatinib** also inhibits other kinases like MST1, ARK5, and MLK1 at low nanomolar concentrations [2]. Consider this profile for your

experimental design and data interpretation.

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References

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